molecular formula C15H24N2O B14355915 5-(4-Phenylpiperazin-1-yl)pentan-1-ol CAS No. 93151-66-7

5-(4-Phenylpiperazin-1-yl)pentan-1-ol

Cat. No.: B14355915
CAS No.: 93151-66-7
M. Wt: 248.36 g/mol
InChI Key: YFMBXOCLJCLTHL-UHFFFAOYSA-N
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Description

5-(4-Phenylpiperazin-1-yl)pentan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol typically involves the reaction of 4-phenylpiperazine with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-phenylpiperazine reacts with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperazin-1-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(4-Phenylpiperazin-1-yl)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly in the central nervous system.

    Medicine: It has potential therapeutic applications as a ligand for dopamine receptors, which are involved in various neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially leading to therapeutic effects in conditions like depression, schizophrenia, and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Phenylpiperazin-1-yl)pentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    5-(4-Phenylpiperazin-1-yl)pentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Phenylpiperazine: The parent compound without the pentan-1-ol side chain.

Uniqueness

5-(4-Phenylpiperazin-1-yl)pentan-1-ol is unique due to its specific combination of the piperazine ring and the pentan-1-ol side chain. This structure allows it to interact with a distinct set of molecular targets, making it valuable in medicinal chemistry and drug development .

Properties

CAS No.

93151-66-7

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

5-(4-phenylpiperazin-1-yl)pentan-1-ol

InChI

InChI=1S/C15H24N2O/c18-14-6-2-5-9-16-10-12-17(13-11-16)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-14H2

InChI Key

YFMBXOCLJCLTHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCO)C2=CC=CC=C2

Origin of Product

United States

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